molecular formula C6H8N2 B098533 N-Methyl-3-pyridinamine CAS No. 18364-47-1

N-Methyl-3-pyridinamine

Cat. No.: B098533
CAS No.: 18364-47-1
M. Wt: 108.14 g/mol
InChI Key: DBGFNLVRAFYZBI-UHFFFAOYSA-N
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Description

N-Methyl-3-pyridinamine is a useful research compound. Its molecular formula is C6H8N2 and its molecular weight is 108.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

N-Methyl-3-pyridinamine (CAS Number: 18364-47-1) is an organic compound with significant biological activity due to its unique structural features, including a methyl group and an amino group attached to a pyridine ring. This article delves into its biological activities, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.

  • Molecular Formula : C₆H₈N₂
  • Molecular Weight : 108.14 g/mol
  • Structure : The compound consists of a pyridine ring substituted with a methyl group at the nitrogen atom and an amino group at the 3-position, contributing to its basic properties and reactivity.

Biological Activities

This compound exhibits diverse biological activities, particularly in pharmacology and biochemistry. The following sections summarize key findings regarding its interactions with biological systems.

1. Neurotransmitter Modulation

Research indicates that this compound may interact with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmitter release and synaptic plasticity. This interaction suggests potential applications in treating neurodegenerative diseases and cognitive disorders.

  • Mechanism of Action : The compound appears to enhance synaptic transmission by modulating nAChR activity, which could lead to increased acetylcholine release in the central nervous system .

2. Antimicrobial Properties

Pyridinium salts, including derivatives of this compound, have shown promise as antimicrobial agents. Studies have indicated that these compounds can inhibit the growth of various pathogens, making them candidates for antibiotic development.

  • In Vitro Studies : Certain derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antibiotics .

3. Antiparasitic Activity

Some research highlights the potential of this compound derivatives in inhibiting malaria parasites. This activity is attributed to their ability to interfere with the metabolic pathways essential for parasite survival.

  • Case Study : A study found that specific pyridinium salts inhibited Plasmodium falciparum growth in vitro, indicating a pathway for developing new antimalarial drugs .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other related compounds to highlight its unique properties:

Compound NameStructure FeaturesUnique Aspects
3-AminopyridineContains an amino group at position 3Lacks methyl substitution at the nitrogen atom
N-MethylpyridiniumQuaternized form of pyridinePositively charged due to quaternization
2-MethylpyridinamineMethyl group at position 2Different position affects biological activity
4-AminopyridineAmino group at position 4Structural variation leads to different reactivity

This compound's unique substitution pattern allows it to exhibit distinct chemical and biological properties compared to these similar compounds, making it an important subject for further pharmacological research.

Toxicological Considerations

While exploring the biological activities of this compound, it is crucial to assess its safety profile. Preliminary studies suggest that it is unlikely to be mutagenic based on structure-activity analysis . However, comprehensive toxicological evaluations are necessary to fully understand its safety in therapeutic applications.

Properties

IUPAC Name

N-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-7-6-3-2-4-8-5-6/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGFNLVRAFYZBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171458
Record name N-Methyl-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18364-47-1
Record name N-Methyl-3-pyridinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018364471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylpyridin-3-amine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-METHYL-3-PYRIDINAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33VNV59XC6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of N-Methylpyridin-3-amine in the context of the research presented?

A1: The research highlights a novel rhodium(III)-catalyzed three-component annulation reaction utilizing simple pyridines, alkynes, and 1,2-dichloroethane (DCE) []. This reaction offers a streamlined method for synthesizing diverse ring-fused pyridiniums. Importantly, this strategy can be extended to other N-containing heteroarenes, including N-Methylpyridin-3-amine. The research demonstrates that N-Methylpyridin-3-amine can participate in a cascade cyclization with 1,3-diynes, leading to the formation of brand-new tricyclic-fused hydropyridoquinolizinium salts []. These salts exhibit interesting fluorescent properties and are being investigated as potential biomarkers.

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